molecular formula C9H13N3O2 B2545404 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine CAS No. 2197600-36-3

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine

Cat. No.: B2545404
CAS No.: 2197600-36-3
M. Wt: 195.222
InChI Key: KJEPIDSFEYNOCA-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine is an organic compound with a complex structure that includes a pyrazine ring and an oxolane ring

Scientific Research Applications

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

“4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . For “4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride”, it is noted that it causes serious eye damage, causes severe skin burns and eye damage, and contact with water liberates toxic gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 6-methylpyrazine with oxirane derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the oxolane ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
  • 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
  • 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Uniqueness

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine is unique due to its oxolane ring, which imparts distinct chemical properties compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its versatility in chemical synthesis.

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-2-11-3-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEPIDSFEYNOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2COCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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